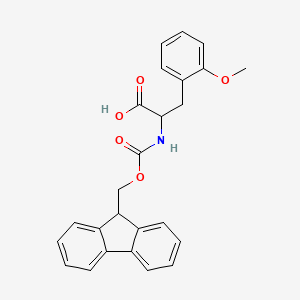

(S)-Fmoc-2-methoxyphenylalanine

CAS No.:

Cat. No.: VC18845926

Molecular Formula: C25H23NO5

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H23NO5 |

|---|---|

| Molecular Weight | 417.5 g/mol |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C25H23NO5/c1-30-23-13-7-2-8-16(23)14-22(24(27)28)26-25(29)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21-22H,14-15H2,1H3,(H,26,29)(H,27,28) |

| Standard InChI Key | CBCSNZJHURMDMO-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Molecular Structure and Chemical Identity

Structural Characteristics

(S)-Fmoc-2-methoxyphenylalanine (CAS 206060-41-5) is an L-configuration amino acid derivative with the molecular formula and a molecular weight of 417.45 g/mol . Its IUPAC name, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid, reflects the Fmoc group attached to the amino terminus and the methoxy modification at the ortho position of the phenylalanine side chain . The stereochemistry at the α-carbon ensures compatibility with biological systems, making it valuable in peptide engineering.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 417.45 g/mol | |

| Purity | ≥98% | |

| Moisture Content | ≤0.5% | |

| CAS Number | 206060-41-5 |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (S)-Fmoc-2-methoxyphenylalanine typically involves solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced to protect the α-amino group during coupling reactions, while the methoxy substituent is pre-installed on the phenylalanine side chain. Key steps include:

-

Methoxy Modification: 2-Methoxyphenylalanine is synthesized via electrophilic aromatic substitution or catalytic methylation of L-phenylalanine derivatives.

-

Fmoc Protection: The amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under alkaline conditions .

-

Purification: Crude product is purified via reverse-phase high-performance liquid chromatography (HPLC) to achieve ≥98% purity .

Industrial Production

Suppliers such as Iris Biotech GmbH and Activate Scientific produce the compound at scales ranging from milligrams to kilograms, with prices varying by quantity (e.g., $229.5 for 250 mg to $1,647 for 5 g) . Production adheres to Good Manufacturing Practices (GMP), ensuring consistency for research and industrial applications.

Applications in Peptide Science

Role in Solid-Phase Peptide Synthesis

The Fmoc group’s orthogonality to acid-labile protecting groups makes this derivative indispensable in SPPS. Its methoxy substituent enhances peptide stability by reducing oxidative degradation of aromatic side chains. For example, incorporating (S)-Fmoc-2-methoxyphenylalanine into neuropeptide analogs improves their half-life in physiological environments .

Pharmaceutical Research

This compound is utilized in designing receptor-targeted therapeutics. The methoxy group’s electron-donating properties modulate interactions with hydrophobic binding pockets, as seen in angiotensin-converting enzyme (ACE) inhibitors and opioid receptor ligands .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume